molecular formula C15H23BN4O4S B13976710 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile

2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile

Cat. No.: B13976710
M. Wt: 366.2 g/mol
InChI Key: JGKQNQCDHLEPEC-UHFFFAOYSA-N
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Description

2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile is a complex organic compound that features a unique combination of functional groups, including a boronate ester, a pyrazole ring, an azetidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 5,5-dimethyl-1,3,2-dioxaborinane with an appropriate halogenated precursor under palladium-catalyzed cross-coupling conditions.

    Pyrazole Ring Formation: The pyrazole ring can be constructed via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Final Coupling: The final step involves coupling the boronate ester, pyrazole, and azetidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester and pyrazole moieties.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the azetidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include boronic acids or pyrazole N-oxides.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted azetidine or pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The boronate ester moiety makes this compound a potential candidate for use in catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: The unique combination of functional groups may impart biological activity, making it a candidate for drug discovery and development.

    Bioconjugation: The compound can be used to modify biomolecules for various applications, including imaging and targeted drug delivery.

Industry

    Materials Science: The compound’s structural features may make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester moiety can form reversible covalent bonds with diols, which is useful in bioconjugation and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile is unique due to its combination of a boronate ester, pyrazole, azetidine, and nitrile groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar functional groups.

Properties

Molecular Formula

C15H23BN4O4S

Molecular Weight

366.2 g/mol

IUPAC Name

2-[3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile

InChI

InChI=1S/C15H23BN4O4S/c1-4-25(21,22)19-9-15(10-19,5-6-17)20-8-13(7-18-20)16-23-11-14(2,3)12-24-16/h7-8H,4-5,9-12H2,1-3H3

InChI Key

JGKQNQCDHLEPEC-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CN(N=C2)C3(CN(C3)S(=O)(=O)CC)CC#N

Origin of Product

United States

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